Necroptosis-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Necroptosis-IN-1 es un inhibidor de molécula pequeña que se dirige específicamente a la vía de la necroptosis, una forma de muerte celular programada distinta de la apoptosis. La necroptosis está mediada por la quinasa 1 de proteína que interactúa con el receptor (RIPK1), la quinasa 3 de proteína que interactúa con el receptor (RIPK3) y la proteína similar al dominio de la quinasa de línea mixta (MLKL). This compound ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas en diversas enfermedades, incluidos el cáncer, los trastornos neurodegenerativos y las afecciones inflamatorias .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Necroptosis-IN-1 implica múltiples pasos, comenzando con la preparación de la estructura principal a través de una serie de reacciones orgánicas. Los pasos clave suelen incluir:

- Formación del andamiaje principal a través de reacciones de ciclización.

- Introducción de grupos funcionales a través de reacciones de sustitución.

- Purificación y caracterización utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectroscopia de resonancia magnética nuclear (RMN).

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, es crucial para maximizar el rendimiento y la pureza. Las técnicas avanzadas como la química de flujo continuo se pueden emplear para mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: Necroptosis-IN-1 se somete a diversas reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos nucleófilos o electrófilos.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Compuestos halogenados, reactivos organometálicos.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Necroptosis-IN-1 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como una herramienta para estudiar la vía de la necroptosis y su regulación.

Biología: Se emplea en experimentos de cultivo celular para investigar el papel de la necroptosis en varios procesos celulares.

Medicina: Se explora como un posible agente terapéutico para enfermedades donde la necroptosis juega un papel crítico, como el cáncer, los trastornos neurodegenerativos y las enfermedades inflamatorias.

Industria: Se utiliza en el descubrimiento y desarrollo de fármacos para identificar nuevos objetivos y compuestos terapéuticos

Mecanismo De Acción

Necroptosis-IN-1 ejerce sus efectos inhibiendo la actividad de la quinasa 1 de proteína que interactúa con el receptor (RIPK1). Esta inhibición evita la formación del complejo necrosómico, que es esencial para la ejecución de la necroptosis. Al bloquear RIPK1, this compound detiene eficazmente la cascada de señalización descendente, evitando así la muerte celular. Los objetivos moleculares y las vías involucradas incluyen RIPK1, RIPK3 y MLKL .

Compuestos similares:

Necrostatin-1: Otro inhibidor de la necroptosis que se dirige a RIPK1.

GW806742X: Inhibe tanto RIPK1 como RIPK3, pero tiene mayor toxicidad a concentraciones elevadas.

Compuesto 2: Se une al bolsillo de ATP de MLKL e inhibe la necroptosis tanto en células murinas como humanas.

Singularidad de this compound: this compound es único en su alta especificidad para RIPK1, lo que lo convierte en una herramienta valiosa para estudiar la vía de la necroptosis sin efectos fuera del objetivo. Su menor toxicidad en comparación con otros inhibidores como GW806742X mejora su potencial para aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Necrostatin-1: Another inhibitor of necroptosis that targets RIPK1.

GW806742X: Inhibits both RIPK1 and RIPK3 but has higher toxicity at elevated concentrations.

Compound 2: Binds to the ATP pocket of MLKL and inhibits necroptosis in both murine and human cells.

Uniqueness of Necroptosis-IN-1: this compound is unique in its high specificity for RIPK1, making it a valuable tool for studying the necroptosis pathway without off-target effects. Its lower toxicity compared to other inhibitors like GW806742X enhances its potential for therapeutic applications .

Propiedades

IUPAC Name |

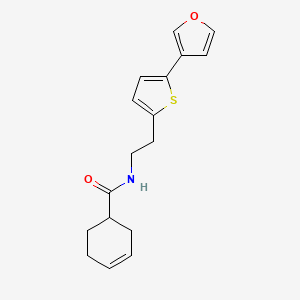

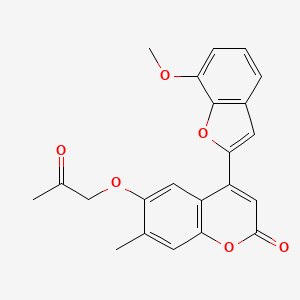

5-[(7-chloro-1H-indol-3-yl)methyl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c13-8-3-1-2-7-6(5-14-10(7)8)4-9-11(17)16-12(18)15-9/h1-3,5,9,14H,4H2,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPHEBPGIQHYHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2CC3C(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2-methoxyphenyl)methyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide](/img/structure/B2560575.png)

![Pyridin-2-yl(spiro[chroman-2,4'-piperidin]-1'-yl)methanone](/img/structure/B2560576.png)

![2-{[1-(3-Ethyl-1-benzofuran-2-yl)ethyl]amino}acetamide](/img/structure/B2560578.png)

![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2560579.png)

![4-[(3,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2560586.png)

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2560588.png)